3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Description

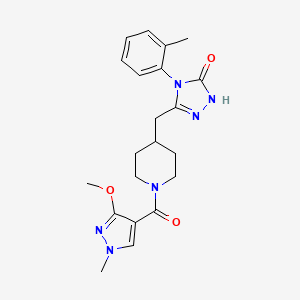

The compound 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic hybrid featuring a triazolone core linked to a piperidine scaffold. Key structural elements include:

Properties

IUPAC Name |

3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-14-6-4-5-7-17(14)27-18(22-23-21(27)29)12-15-8-10-26(11-9-15)20(28)16-13-25(2)24-19(16)30-3/h4-7,13,15H,8-12H2,1-3H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUDSVKZMKSRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CN(N=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

Formation of the Triazole Ring: The final step involves the formation of the triazole ring, which can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. The presence of the pyrazole moiety in this compound enhances its ability to inhibit cancer cell proliferation. For instance, triazole derivatives have been shown to interact with specific enzymes involved in cancer progression, leading to apoptosis in malignant cells .

Antifungal Properties

The triazole ring is well-known for its antifungal activity. Compounds similar to 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one have been synthesized and tested against various fungal pathogens. These studies suggest that the compound could serve as a lead structure for developing new antifungal agents, particularly against strains resistant to conventional treatments .

Neuroprotective Effects

The piperidine component of the compound may contribute to neuroprotective effects. Research has shown that piperidine derivatives can enhance cognitive functions and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Fungicidal Activity

The compound's structure suggests it could be effective as a fungicide in agricultural settings. Similar compounds have demonstrated broad-spectrum antifungal activity, making them suitable candidates for protecting crops from fungal infections. The low volatility and persistence in soil enhance their efficacy as agricultural protectants .

Herbicidal Properties

Preliminary studies indicate that triazole derivatives can also exhibit herbicidal activity. The unique chemical structure of this compound may allow it to inhibit specific plant growth processes, providing a potential avenue for developing new herbicides .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives from the literature:

Key Observations:

Triazolone vs. Triazole-Thione :

- The target compound’s triazolone core (with an oxo group) differs from triazole-thiones (e.g., compound in ), which may exhibit distinct redox properties and binding affinities due to sulfur’s electronegativity and size.

Substituent Effects: The 3-methoxy-1-methylpyrazole group in the target compound likely enhances solubility compared to bulkier substituents like adamantyl () or lipophilic diphenyl groups ().

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of piperidine and pyrazole precursors, akin to methods in .

Biological Activity Trends :

- Triazole-pyrazole hybrids (e.g., ) often show antimicrobial or antioxidant activity, suggesting the target compound could share similar properties. Piperidine-containing analogues () are frequently explored for CNS applications due to blood-brain barrier penetration.

Biological Activity

The compound 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the presence of a triazole ring, a piperidine moiety, and a methoxy-substituted pyrazole. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of pyrazoles and triazoles exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. For example, compounds with similar structures have been tested against various pathogens, demonstrating minimum inhibitory concentrations (MIC) in the low microgram range .

- Anticancer Properties : Some triazole derivatives are known to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that triazoles can act on multiple cancer pathways, potentially leading to effective treatments for various malignancies .

- Anti-inflammatory Effects : Compounds containing triazole and pyrazole rings have been reported to exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases .

The biological activity of the compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes. For instance, certain compounds have been identified as cyclin-dependent kinase (CDK) inhibitors, which are crucial for regulating the cell cycle .

- Receptor Binding : The presence of specific functional groups allows these compounds to interact with various receptors, including estrogen receptors and those involved in inflammatory responses .

- Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their anticancer and neuroprotective effects .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

- Anticancer Studies : Triazole derivatives similar to the compound were evaluated for their anticancer efficacy. One study reported that specific modifications led to enhanced selectivity against cancer cell lines while minimizing toxicity to normal cells .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Critical Conditions :

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent integration and stereochemistry. Key signals include:

- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) .

- IR Spectroscopy : Peaks at 2139 cm⁻¹ (C≡N) and 1687 cm⁻¹ (C=O) validate functional groups .

Data Correlation : Cross-validate NMR and IR to resolve ambiguities (e.g., tautomerism in triazole rings) .

How can researchers resolve discrepancies between crystallographic and spectroscopic data during structural confirmation?

Advanced Research Question

Conflicts between X-ray diffraction (XRD) and NMR/IR data often arise from dynamic effects (e.g., rotational isomerism). Methodological solutions include:

Refinement with SHELXL : Use disorder modeling and anisotropic displacement parameters to account for flexible moieties (e.g., piperidine rings) .

Temperature-Dependent NMR : Conduct variable-temperature ¹H NMR to detect conformational averaging .

DFT Calculations : Compare experimental XRD bond lengths/angles with density functional theory (DFT)-optimized structures .

Example : A mismatch in carbonyl orientation may require SHELXL’s TWIN/BASF commands to model twinning or multi-conformers .

What strategies are recommended for analyzing the compound’s stability under varying pH and temperature?

Advanced Research Question

Stability studies should employ:

- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 37°C for 24–72 hrs. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition points (>200°C suggests thermal robustness) .

- Light Exposure Tests : Use ICH Q1B guidelines to assess photostability under UV-Vis light .

Q. Key Findings from Analogues :

| Condition | Observed Stability Issues | Mitigation Strategy |

|---|---|---|

| Acidic (pH 1) | Hydrolysis of methoxy groups | Use enteric coatings in formulations |

| Alkaline (pH 13) | Triazole ring oxidation | Store under inert atmosphere |

How can computational modeling predict reactivity with biological targets?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on triazole-pyrazole hybrids’ affinity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess target-ligand complex stability .

- QSAR Models : Corporate Hammett constants (σ) of substituents (e.g., o-tolyl) to predict IC₅₀ values .

Validation : Cross-check in vitro enzyme inhibition assays (e.g., COX-2 ELISA) with docking scores .

What are the common impurities in synthesis, and how can they be mitigated?

Basic Research Question

- Byproducts : Unreacted azides, dimerization products, or oxidized piperidine intermediates .

- Identification : LC-MS (ESI+) detects [M+H]⁺ ions of impurities (e.g., m/z 238 for azide byproducts) .

- Mitigation :

How to design experiments comparing biological activity with similar triazole-pyrazole hybrids?

Advanced Research Question

- Structural Analogues : Compare substituent effects (e.g., o-tolyl vs. 4-methoxyphenyl on COX-2 inhibition) .

- Assay Design :

- In Vitro : MTT assays on cancer cell lines (IC₅₀) .

- In Vivo : Murine inflammation models (e.g., carrageenan-induced paw edema) .

- Statistical Analysis : Use ANOVA to evaluate significance (p < 0.05) between analogue activities .

Data Interpretation : Correlate logP (from HPLC) with cellular uptake rates to explain potency variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.